(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Overview
Description
®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals, including aprepitant . This compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
The compound ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a key chiral intermediate for the synthesis of aprepitant . Aprepitant is a medication that acts on neurokinin 1 (NK1) receptors, and is used to prevent nausea and vomiting caused by chemotherapy.
Mode of Action
The compound is synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as the co-substrate for cofactor recycling . This process involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
The biochemical pathway involved in the synthesis of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone . This process is catalyzed by Leifsonia xyli CCTCC M 2010241 cells, which use isopropanol as the co-substrate for cofactor recycling . The resulting compound is a key intermediate in the synthesis of aprepitant, a drug used in chemotherapy-induced nausea and vomiting.
Result of Action
The result of the action of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is the production of a key chiral intermediate for the synthesis of aprepitant . Aprepitant is a potent and selective antagonist of the human substance P/neurokinin 1 (NK1) receptor, and has significant clinical utility in the prevention of chemotherapy-induced nausea and vomiting.
Action Environment
The synthesis of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is carried out in a reaction system that contains 200 mM of 3,5-bis(trifluoromethyl) acetophenone, 20% (v/v) of isopropanol, and 300 g/l of wet cells . The reaction is executed at 30°C and 200 rpm for 30 hours . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, agitation speed, and the concentration of the reactants in the system.
Biochemical Analysis
Biochemical Properties
The biochemical properties of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol are largely determined by its interactions with various enzymes and proteins. For instance, it is involved in reactions catalyzed by Leifsonia xyli CCTCC M 2010241 cells . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Molecular Mechanism
The molecular mechanism of action of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol involves the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone . This process is catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as the co-substrate for cofactor recycling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most efficient synthetic route for ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This reaction is catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as a co-substrate for cofactor recycling . The reaction conditions include:
Substrate concentration: 200 mM of 3,5-bis(trifluoromethyl)acetophenone
Co-substrate: 20% (v/v) of isopropanol
Catalyst: 300 g/l of wet cells
Temperature: 30°C
Agitation: 200 rpm
Reaction time: 30 hours
This method yields 91.8% of the product with 99.9% enantiometric excess (e.e.) .
Industrial Production Methods
Industrial production of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol typically follows the same biocatalytic reduction process due to its high efficiency and selectivity. The scalability of this method makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone.
Reduction: Further reduction to the corresponding alkane.
Substitution: Nucleophilic substitution reactions at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products
Oxidation: 3,5-Bis(trifluoromethyl)acetophenone
Reduction: 3,5-Bis(trifluoromethyl)ethylbenzene
Substitution: Halogenated derivatives of the phenyl ring
Scientific Research Applications
®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a probe in studying enzyme-catalyzed reactions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: The enantiomer of the compound, which may have different biological activities.
3,5-Bis(trifluoromethyl)acetophenone: The ketone precursor used in the synthesis of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.
3,5-Bis(trifluoromethyl)ethylbenzene: The fully reduced form of the compound.
Uniqueness
®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is unique due to its high enantiometric excess and its role as a chiral intermediate in pharmaceutical synthesis. Its trifluoromethyl groups enhance its stability and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSCIQKQJVBPIR-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381243 | |
Record name | (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127852-28-2 | |
Record name | (αR)-α-Methyl-3,5-bis(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127852-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanol, α-methyl-3,5-bis(trifluoromethyl)-, (αR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26EP435WQ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol valuable in pharmaceutical synthesis?
A: (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol's significance lies in its chirality. Many pharmaceutical compounds require specific enantiomers (mirror-image isomers) to interact effectively with their biological targets. (R)-3,5-BTPE serves as a building block for constructing these chiral molecules, ultimately influencing the drug's efficacy and safety. [, ]
Q2: How is (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol typically synthesized, and what advancements have been made in its production?
A: Traditionally, (R)-3,5-BTPE is synthesized through the asymmetric hydrogenation of 3,5-bis(trifluoromethyl)acetophenone. [, ] Research has focused on developing efficient and enantioselective catalysts for this reaction. For instance, ruthenium complexes with diphosphine-benzimidazole ligands have shown high activity and selectivity in pilot-scale production. [] Additionally, a novel biohybrid photocatalytic system using cross-linked enzymes (CLEs) immobilized on titanium dioxide nanotubes has demonstrated promising results for sustainable and highly enantioselective synthesis. []
Q3: What are the advantages of using immobilized ketoreductase for (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol production?
A: Immobilized ketoreductase offers several advantages for (R)-3,5-BTPE production. Firstly, immobilization enhances the enzyme's stability in organic solvents, allowing its reuse in multiple reaction cycles. [] This reusability contributes to a more cost-effective and environmentally friendly process. Secondly, the immobilized enzyme can be used in both batch and flow reactor modes, providing flexibility in process design and scale-up. []
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